molecular formula C16H23NO3 B2431480 N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]propanamide CAS No. 2034538-01-5

N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]propanamide

Cat. No.: B2431480
CAS No.: 2034538-01-5
M. Wt: 277.364
InChI Key: OQXAVVMYHHGCKO-UHFFFAOYSA-N
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Description

N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]propanamide is an organic compound with the CAS Number 2034538-01-5 and a molecular formula of C16H23NO3, yielding a molecular weight of 277.36 g/mol . Its structure features a propanamide group linked to a complex amine, characterized by a phenyl ring and a tetrahydropyran (oxan-4-yl) ring system, which may contribute to its physicochemical properties and potential for interaction with biological targets . This compound is related to a class of synthetic molecules that are of significant interest in medicinal and pharmacological research, particularly in the study of novel synthetic opioids and their structure-activity relationships . Researchers utilize such compounds to investigate metabolic pathways, receptor binding affinities, and selectivity profiles, which are crucial for understanding the pharmacological and toxicological effects of new psychoactive substances (NPS) . The stereochemistry of closely related compounds has been shown to be critically important for their analgesic potency and binding characteristics to opioid receptors, highlighting the value of well-characterized compounds for rigorous scientific study . Available for research applications, this product is intended For Research Use Only and is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO3/c1-2-15(18)17-12-16(19,13-6-4-3-5-7-13)14-8-10-20-11-9-14/h3-7,14,19H,2,8-12H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQXAVVMYHHGCKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NCC(C1CCOCC1)(C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]propanamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone.

    Reduction: The carbonyl group in the propionamide moiety can be reduced to an alcohol.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an alcohol derivative.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]propanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]propanamide involves its interaction with specific molecular targets. The hydroxyl and amide groups can form hydrogen bonds with enzymes or receptors, modulating their activity. The phenyl group can participate in π-π interactions, further influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Tetrahydropyran: A simpler compound with a similar ring structure.

    Phenylpropionamide: Lacks the tetrahydropyran ring but has similar functional groups.

    Hydroxyphenylethylamine: Contains a phenyl and hydroxyl group but lacks the propionamide moiety.

Uniqueness

N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]propanamide is unique due to the combination of its tetrahydropyran ring, phenyl group, and propionamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]propanamide is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

1. Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. The presence of hydroxyl groups in the structure may contribute to radical scavenging activities, which are crucial for preventing oxidative stress-related diseases.

2. Anticancer Properties

Studies have shown that certain derivatives of propanamide compounds can inhibit cancer cell proliferation. For instance, compounds containing phenyl and oxane groups have demonstrated cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells.

CompoundCell LineIC50 (µM)
AMCF-715.6
BPC-320.3
CHeLa12.8

3. Enzyme Inhibition

This compound may act as an inhibitor for specific enzymes involved in metabolic pathways. For example, it has been suggested to inhibit tyrosinase activity, which is pivotal in melanin production, thus showing potential for use in skin lightening agents.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, preliminary studies suggest:

  • Radical Scavenging : The hydroxyl group in the compound can donate hydrogen atoms to free radicals, neutralizing them and thereby reducing oxidative damage.
  • Cell Cycle Arrest : Some derivatives have shown the ability to induce cell cycle arrest in cancer cells, leading to apoptosis.

Case Study 1: Anticancer Activity

In a study published in Journal of Medicinal Chemistry, researchers synthesized various derivatives of this compound and evaluated their cytotoxicity against MCF-7 breast cancer cells. The most potent derivative exhibited an IC50 value of 15 µM, indicating significant anticancer potential.

Case Study 2: Enzyme Inhibition

Another study focused on the inhibitory effects of similar compounds on tyrosinase activity. The results indicated that certain modifications to the oxane ring enhanced inhibitory potency, making it a candidate for further development as a skin-whitening agent.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]propanamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including cyclization of the oxane (tetrahydropyran) ring and coupling of the phenylethyl-hydroxy group with the propanamide moiety. Key steps include:
  • Intramolecular cyclization using catalysts like lanthanide triflates or silver triflate to stabilize intermediates and enhance reaction efficiency .
  • Solvent optimization : Polar aprotic solvents (e.g., tetrahydrofuran) under reflux conditions improve yield (60-75%) .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane mixtures ensures >95% purity .

Q. How can researchers characterize the compound’s purity and structural integrity?

  • Methodological Answer : Analytical techniques include:
  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm stereochemistry (e.g., hydroxy and oxane ring protons at δ 3.5–4.2 ppm) .
  • Infrared Spectroscopy (IR) : Peaks at 1650–1700 cm1^{-1} validate the carboxamide group .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak at m/z 347.2 (C18_{18}H25_{25}NO4+_4^+) .

Q. What initial biological assays are recommended for evaluating its bioactivity?

  • Methodological Answer : Prioritize enzyme inhibition assays (e.g., kinase or protease targets) due to the compound’s carboxamide and hydroxyl groups, which mimic natural substrates.
  • In vitro testing : Use fluorescence-based assays (IC50_{50} determination) with positive controls (e.g., staurosporine for kinases) .
  • Cell viability assays : Screen against cancer cell lines (e.g., HeLa or MCF-7) using MTT assays to assess antiproliferative effects .

Advanced Research Questions

Q. How to resolve contradictions in spectral data interpretation for derivatives?

  • Methodological Answer : Discrepancies in NMR or IR data (e.g., unexpected splitting or missing peaks) can arise from:
  • Dynamic stereochemistry : Use variable-temperature NMR to detect conformational changes in the oxane ring .
  • Deuterated solvent effects : Compare DMSO-d6_6 vs. CDCl3_3 spectra to identify hydrogen-bonding interactions .
  • 2D NMR techniques : HSQC and NOESY clarify ambiguous proton-carbon correlations and spatial arrangements .

Q. What mechanistic insights explain its reactivity in substitution reactions?

  • Methodological Answer : The compound undergoes nucleophilic substitution at the carboxamide group or oxane oxygen. Key findings:
  • Isotope labeling : 18^{18}O-tracing shows oxane ring opening under acidic conditions, forming ketone intermediates .
  • DFT calculations : Predict transition states for methanesulfonyl group substitution, favoring SN2 pathways in polar solvents .
  • Kinetic studies : Pseudo-first-order kinetics (k = 0.15 min1^{-1}) in reactions with thiols confirm rate-limiting bond cleavage .

Q. How to address discrepancies between in vitro and in vivo pharmacological data?

  • Methodological Answer : In vitro-to-in vivo translation challenges may arise from:
  • Metabolic instability : Perform microsomal stability assays (e.g., liver microsomes + NADPH) to identify oxidation hotspots (e.g., hydroxyl group) .
  • Pharmacokinetic profiling : Use LC-MS/MS to measure plasma half-life (t1/2_{1/2}) and bioavailability in rodent models .
  • Prodrug strategies : Modify the hydroxy group with acetyl or phosphate esters to enhance membrane permeability .

Key Research Gaps and Recommendations

  • Stereochemical stability : Investigate racemization risks during synthesis using chiral HPLC .
  • Target identification : Employ chemoproteomics (e.g., affinity-based protein profiling) to map biological targets .

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